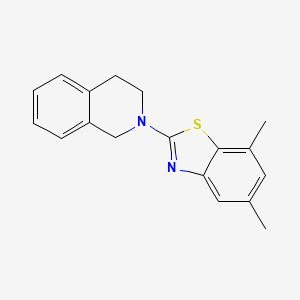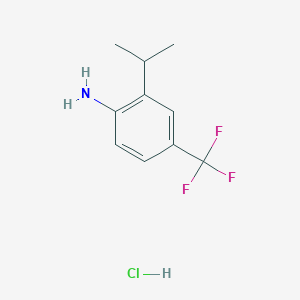![molecular formula C16H17F4N3O B2383282 7-Fluoro-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2415632-88-9](/img/structure/B2383282.png)
7-Fluoro-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone class. This compound is characterized by the presence of a quinazolinone core, a fluorine atom at the 7th position, and a piperidine ring substituted with a trifluoroethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]quinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom at the 7th position can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone core.
Substitution with Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution using trifluoroethyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
7-Fluoro-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Trifluoroethyl halides, piperidine derivatives, and fluorinating agents like Selectfluor.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced quinazolinone derivatives.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]quinazolin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Pharmacology: Research focuses on understanding the compound’s interactions with biological targets, including receptors and enzymes.
Chemical Biology: The compound is used as a tool to study biological processes and pathways.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Fluoro-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Fluoroquinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Trifluoroethyl-Substituted Compounds: Compounds with trifluoroethyl groups attached to different core structures.
Piperidine-Containing Compounds: Compounds with piperidine rings and various substituents.
Uniqueness
The uniqueness of 7-Fluoro-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]quinazolin-4-one lies in its specific combination of a quinazolinone core, a fluorine atom, a piperidine ring, and a trifluoroethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
7-fluoro-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F4N3O/c17-12-1-2-13-14(7-12)21-10-23(15(13)24)8-11-3-5-22(6-4-11)9-16(18,19)20/h1-2,7,10-11H,3-6,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJITSBMRLRJEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F4N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide](/img/structure/B2383203.png)
![4-(4-Benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2383205.png)


![8-chloro-2-methyl-3-(4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}phenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B2383212.png)

![N-butyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/new.no-structure.jpg)

![2-[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2383216.png)
![1-{[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B2383219.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2383222.png)
